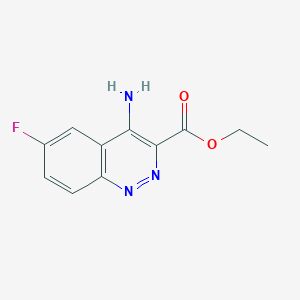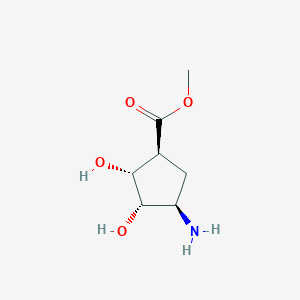![molecular formula C15H34N2O6Si B13727185 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea CAS No. 547701-35-9](/img/structure/B13727185.png)
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is a compound that combines the properties of both organic and inorganic chemistry. It is known for its applications in surface modification and as a coupling agent in various chemical processes. The compound’s unique structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in a wide range of scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with 2-(2-methoxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired purity levels .
化学反应分析
Types of Reactions
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: It can undergo condensation reactions with other silane compounds to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and substituted urea compounds. These products have various applications in materials science and surface chemistry .
科学研究应用
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea has a wide range of scientific research applications:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a surface modifier for medical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants for improved adhesion and durability
作用机制
The mechanism of action of 1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group reacts with hydroxyl groups on surfaces, forming siloxane bonds, while the urea group can interact with various functional groups through hydrogen bonding and van der Waals forces. This dual reactivity allows the compound to act as an effective coupling agent, enhancing the properties of the materials it is applied to .
相似化合物的比较
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but with methoxy groups instead of ethoxy groups.
3-(Triethoxysilyl)propyl isocyanate: Precursor to the compound, used in similar applications.
2-(2-(2-methoxyethoxy)ethoxy)ethanol: Shares the methoxyethoxyethyl group, used in different contexts
Uniqueness
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea is unique due to its combination of a flexible organic chain with a reactive silane group. This allows it to bridge organic and inorganic materials effectively, making it highly versatile in various applications. Its ability to form stable bonds with a wide range of substrates sets it apart from other similar compounds .
属性
CAS 编号 |
547701-35-9 |
|---|---|
分子式 |
C15H34N2O6Si |
分子量 |
366.53 g/mol |
IUPAC 名称 |
1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C15H34N2O6Si/c1-5-21-24(22-6-2,23-7-3)14-8-9-16-15(18)17-10-11-20-13-12-19-4/h5-14H2,1-4H3,(H2,16,17,18) |
InChI 键 |
OIBOKVLWZBZYAU-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCNC(=O)NCCOCCOC)(OCC)OCC |
相关CAS编号 |
547701-35-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-(R)-1-((4-((5-fluoro-2-methyl-1H-indol-6-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-aminopropanoate](/img/structure/B13727104.png)



![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)


![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)

![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)



